(R)-1,4-Diazabicyclo[4.3.0]nonane
Overview
Description
(R)-1,4-Diazabicyclo[4.3.0]nonane (DBN) is an organic compound that has been widely studied for its potential applications in various scientific fields. It is an important reagent in organic synthesis and has been used in the synthesis of a variety of biologically active compounds. DBN is also known for its ability to facilitate the formation of cyclic structures and its ability to be used in a variety of reactions. In addition, DBN has been studied for its potential applications in drug discovery and drug delivery systems. 3.0]nonane.
Scientific Research Applications
Synthesis and Stereochemistry
(R)-1,4-Diazabicyclo[4.3.0]Nonane and its derivatives have been a focal point in synthesis and stereochemistry studies. For example, the synthesis of (R,R)-2,8-Diazabicyclo [4.3.0] nonane, a by-product in moxifloxacin production, was achieved with a 99.5% purity and a total yield of 66.5% (Wu Qing'an, 2011). Additionally, Harnden (1967) prepared 1,4-Diazabicyclo[4,3,0]nonane-2,5,9-triones by two synthetic routes, contributing significantly to the understanding of the stereochemistry of these compounds (Harnden, 1967).
Nootropic Effects and Cognitive Impairment Treatment
Research has also explored the potential of 3,7-diazabicyclo[3.3.1]nonane derivatives in treating cognitive impairments. Grigoriev et al. (2019) studied a new derivative of 3,7-diazabicyclo[3.3.1]nonane, which showed promise as a positive allosteric modulator of AMPA receptors in the CNS. This compound significantly improved memory in animal models, indicating its potential for treating psychoneurological diseases (Grigoriev et al., 2019).
Pharmaceutical Substance Development
In the pharmaceutical industry, the development of new dosage forms of 3,7-diazabicyclo[3.3.1]nonane derivatives has been explored. For instance, Brkich et al. (2020) conducted a comparative study on using gelatin and hypromellose capsules for developing a dosage form containing a pharmaceutical substance based on a 3,7-diazabicyclo[3.3.1]nonane derivative (Brkich et al., 2020).
Photobase Generators
This compound has also been utilized in the synthesis of photobase generators. Song Guo-qian (2013) prepared 1,5-diazabicyclo[4,3,0]nonane and used it to synthesize a series of amidine photobase generators, contributing to the understanding of the structure-activity relationship of these photobase generators (Song Guo-qian, 2013).
Sigma Receptor Ligands and Cytotoxic Activity
The compound has been key in creating sigma receptor ligands with potential cytotoxic activity against cancer cells. Geiger et al. (2007) synthesized bicyclic sigma receptor ligands from (R)- and (S)-glutamate, which showed high affinity and selective growth inhibition of human tumor cell lines (Geiger et al., 2007).
Liposomal Delivery Systems
Lastly, Veremeeva et al. (2021) designed a stimulus-sensitive liposomal delivery system based on new 3,7-diazabicyclo[3.3.1]nonane derivatives, demonstrating the potential of these compounds in creating pH-sensitive agents in liposomal nanocontainers (Veremeeva et al., 2021).
Safety and Hazards
Future Directions
The hydrindane scaffolds often become the target for development into drug-like molecules for the treatment of disease . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Mechanism of Action
Target of Action
The primary targets of ®-1,4-Diazabicyclo[43Similar compounds such as nucleoside analogues with a carbobicyclic core have been reported to exhibit antiviral efficacy .
Mode of Action
The exact mode of action of ®-1,4-Diazabicyclo[43It’s worth noting that similar compounds have been reported to interact with sigma receptors (srs) .
Biochemical Pathways
The specific biochemical pathways affected by ®-1,4-Diazabicyclo[43Similar compounds have been reported to exhibit antiviral activity against respiratory syncytial virus .
Pharmacokinetics
The pharmacokinetic properties of ®-1,4-Diazabicyclo[43Similar compounds such as bicyclo[430]nonane, 2,2,6,7-tetramethyl-7-hydroxy- and 1,4-diethylbenzene have been reported to exhibit favorable drug-like properties .
Result of Action
The specific molecular and cellular effects of ®-1,4-Diazabicyclo[43Similar compounds have been reported to exhibit antiviral efficacy .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of ®-1,4-Diazabicyclo[43It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .
Properties
IUPAC Name |
(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTATHOUSOIFOQ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNCCN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426475 | |
Record name | (8aR)-Octahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96193-27-0 | |
Record name | (8aR)-Octahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R)-1,4-Diazabicyclo[4.3.0]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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